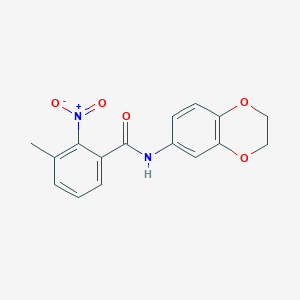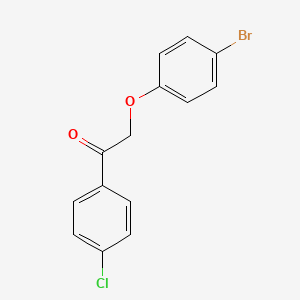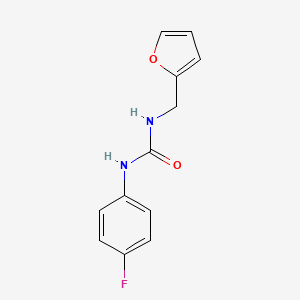![molecular formula C16H16ClNO2S B5866154 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide, also known as CBMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CBMA belongs to the family of thioamides, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been found to inhibit the expression of genes involved in cell proliferation and induce cell cycle arrest. In neuroprotection, this compound has been shown to increase the expression of genes involved in antioxidant defense and improve mitochondrial function. In anti-inflammatory effects, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes.
実験室実験の利点と制限
One advantage of 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is its potential therapeutic properties in various fields of research. This compound is also relatively easy to synthesize and purify. One limitation of this compound is its limited availability and high cost. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide research. One direction is to investigate its potential therapeutic properties in other fields, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for this compound and its analogs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer drugs based on this compound.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成法
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide can be synthesized by reacting 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base, followed by reaction with 3-methoxyaniline and acetic anhydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, this compound has been demonstrated to reduce inflammation and pain in animal models.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-7-3-6-14(9-15)18-16(19)11-21-10-12-4-2-5-13(17)8-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPVEXNHXXKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)

![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)



![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)